molecular formula C9H17NO2 B116105 1-Isopropyl-3-butenylcarbamic acid methyl ester CAS No. 156207-32-8

1-Isopropyl-3-butenylcarbamic acid methyl ester

Cat. No. B116105
M. Wt: 171.24 g/mol
InChI Key: JREXHSRSIZGJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-butenylcarbamic acid methyl ester, also known as IMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMC belongs to the class of carbamate compounds and is known for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Mechanism Of Action

1-Isopropyl-3-butenylcarbamic acid methyl ester works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting acetylcholinesterase, 1-Isopropyl-3-butenylcarbamic acid methyl ester increases the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. 1-Isopropyl-3-butenylcarbamic acid methyl ester has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-Isopropyl-3-butenylcarbamic acid methyl ester has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to improve muscle function in animal models of myasthenia gravis.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-Isopropyl-3-butenylcarbamic acid methyl ester in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one limitation of using 1-Isopropyl-3-butenylcarbamic acid methyl ester is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-Isopropyl-3-butenylcarbamic acid methyl ester. One area of interest is the development of 1-Isopropyl-3-butenylcarbamic acid methyl ester analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of 1-Isopropyl-3-butenylcarbamic acid methyl ester in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Isopropyl-3-butenylcarbamic acid methyl ester and its potential therapeutic applications.

Synthesis Methods

1-Isopropyl-3-butenylcarbamic acid methyl ester can be synthesized through the reaction of isopropenyl carbamate with methyl iodide. The reaction takes place in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The product obtained is then purified through column chromatography.

Scientific Research Applications

1-Isopropyl-3-butenylcarbamic acid methyl ester has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis. 1-Isopropyl-3-butenylcarbamic acid methyl ester has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory.

properties

CAS RN

156207-32-8

Product Name

1-Isopropyl-3-butenylcarbamic acid methyl ester

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl N-(2-methylhex-5-en-3-yl)carbamate

InChI

InChI=1S/C9H17NO2/c1-5-6-8(7(2)3)10-9(11)12-4/h5,7-8H,1,6H2,2-4H3,(H,10,11)

InChI Key

JREXHSRSIZGJPF-UHFFFAOYSA-N

SMILES

CC(C)C(CC=C)NC(=O)OC

Canonical SMILES

CC(C)C(CC=C)NC(=O)OC

synonyms

Carbamic acid, [1-(1-methylethyl)-3-butenyl]-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.